

The Discovery and Development of CCT239065: A Technical Guide

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

CCT239065 is a potent and selective, orally bioavailable small-molecule inhibitor of the V600E mutant BRAF kinase, a key driver in a significant proportion of melanomas and other cancers. Developed at The Institute of Cancer Research, London, this pyridopyrazinone-based compound has demonstrated significant anti-tumor activity in preclinical models. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of CCT239065, including detailed experimental protocols and quantitative data to support further research and development efforts in the field of targeted cancer therapy.

Introduction

The RAS/RAF/MEK/ERK signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[1] Hyperactivation of this pathway due to mutations is a common event in human cancers. The V600E mutation in the BRAF kinase, present in approximately 50-70% of melanomas, leads to constitutive activation of the pathway, driving uncontrolled cell growth.[2] **CCT239065** was developed as a type II inhibitor that selectively targets the inactive conformation of the V600E mutant BRAF, offering a promising therapeutic strategy for cancers harboring this mutation.[2]



Discovery and Medicinal Chemistry

CCT239065, with the chemical name 1-(5-tert-butyl-1-(p-tolyl)-1H-pyrazol-5-yl)-3-(2-fluoro-4-((3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-8-yl)oxy)phenyl)urea, emerged from a drug discovery program focused on developing novel inhibitors of BRAF. The medicinal chemistry effort centered on a disubstituted pyrazine scaffold, leading to the identification of a nanomolar lead compound. Further optimization of this scaffold, particularly focusing on the hinge-binding moiety and the allosteric binding pocket, resulted in the synthesis of CCT239065. This compound exhibited potent enzymatic and cellular activity against V600E BRAF, coupled with favorable pharmacokinetic properties.

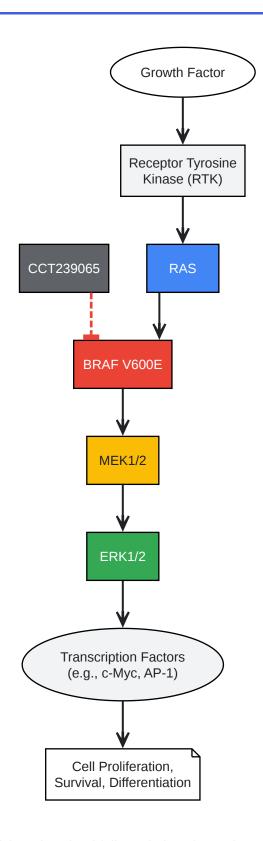
Mechanism of Action

CCT239065 is a potent inhibitor of the V600E mutant BRAF kinase.[2] It selectively binds to the inactive (DFG-out) conformation of the kinase, preventing its activation and subsequent downstream signaling through the MEK and ERK kinases. This inhibition of the MAPK pathway ultimately leads to decreased cell proliferation and induction of apoptosis in cancer cells with the BRAF V600E mutation.

Signaling Pathway

The following diagram illustrates the canonical RAS/RAF/MEK/ERK signaling pathway and the point of inhibition by **CCT239065**.





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Caption: The RAS/RAF/MEK/ERK signaling pathway with **CCT239065** inhibition of BRAF V600E.



Preclinical Data

The preclinical evaluation of **CCT239065** demonstrated its potent and selective inhibitory activity against V600E BRAF, leading to anti-proliferative effects in mutant cancer cell lines and tumor growth inhibition in vivo.

Ouantitative Data

Parameter	Value	Assay
V600E BRAF IC50	12 nM	Enzymatic Assay
CRAF IC50	>10,000 nM	Enzymatic Assay
WM266.4 (BRAF V600D) GI50	0.2 μΜ	Cell Proliferation Assay
A375 (BRAF V600E) GI50	0.5 μΜ	Cell Proliferation Assay
Colo205 (BRAF V600E) GI50	0.3 μΜ	Cell Proliferation Assay
SW620 (Wild-type BRAF) GI50	>10 µM	Cell Proliferation Assay
Oral Bioavailability (Mouse)	71%	Pharmacokinetic Study

Experimental Protocols

Detailed methodologies for the key experiments conducted during the discovery and preclinical development of **CCT239065** are provided below.

BRAF V600E Enzymatic Inhibition Assay

Objective: To determine the in vitro inhibitory activity of **CCT239065** against the V600E mutant BRAF kinase.

Protocol:

- Recombinant human V600E BRAF enzyme was expressed and purified.
- The kinase reaction was performed in a 96-well plate format in a final volume of 50 μ L containing kinase buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, and 0.01% Triton X-100), 10 μ M ATP, and 1 μ g of MEK1 as a substrate.



- CCT239065 was serially diluted in DMSO and added to the wells to achieve a final concentration range of 0.1 nM to 100 μ M.
- The reaction was initiated by the addition of the enzyme and incubated for 30 minutes at 30°C.
- The reaction was terminated by the addition of 20 μL of 100 mM EDTA.
- The amount of phosphorylated MEK1 was quantified using a phospho-MEK1 specific antibody in an ELISA format.
- IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell Proliferation Assay (MTT Assay)

Objective: To assess the anti-proliferative effect of CCT239065 on various cancer cell lines.

Protocol:

- Human cancer cell lines with known BRAF mutation status (e.g., WM266.4, A375, Colo205, SW620) were seeded in 96-well plates at a density of 2,000-5,000 cells per well and allowed to adhere overnight.
- CCT239065 was serially diluted in culture medium and added to the cells.
- Cells were incubated with the compound for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
- After the incubation period, 20 μL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for a further 4 hours.
- The medium was then removed, and the formazan crystals were dissolved in 100 μL of DMSO.
- The absorbance was measured at 570 nm using a microplate reader.



 The GI50 (concentration for 50% growth inhibition) values were determined from doseresponse curves.

Western Blot Analysis

Objective: To confirm the inhibition of downstream signaling from BRAF V600E by CCT239065.

Protocol:

- WM266.4 melanoma cells were treated with varying concentrations of CCT239065 for 2 hours.
- Cells were lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein concentration was determined using a BCA protein assay.
- Equal amounts of protein (20-30 μg) were separated by SDS-PAGE and transferred to a PVDF membrane.
- The membrane was blocked with 5% non-fat milk in TBST for 1 hour at room temperature.
- The membrane was incubated overnight at 4°C with primary antibodies against phospho-MEK, total MEK, phospho-ERK, total ERK, and a loading control (e.g., β -actin).
- After washing with TBST, the membrane was incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Mouse Xenograft Efficacy Study

Objective: To evaluate the in vivo anti-tumor efficacy of orally administered CCT239065.

Protocol:

• Female BALB/c nude mice were subcutaneously inoculated with 5 x 10⁶ WM266.4 human melanoma cells.



- When tumors reached an average volume of 150-200 mm³, mice were randomized into vehicle control and treatment groups.
- CCT239065 was formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered orally once daily at a dose of 50 mg/kg.
- Tumor volume and body weight were measured twice weekly. Tumor volume was calculated using the formula: (length x width²)/2.
- The study was continued for a predefined period (e.g., 21 days) or until tumors in the control group reached a predetermined size.
- At the end of the study, tumors were excised for pharmacodynamic analysis (e.g., Western blotting for p-ERK).



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Caption: A logical workflow diagram illustrating the key experimental stages in the discovery and preclinical development of **CCT239065**.

Conclusion

CCT239065 is a potent and selective inhibitor of the V600E mutant BRAF kinase with promising preclinical activity. The data presented in this technical guide, including its mechanism of action, quantitative potency, and in vivo efficacy, underscore its potential as a therapeutic agent for BRAF V600E-mutant cancers. The detailed experimental protocols provided herein are intended to facilitate further investigation and development of this and similar targeted therapies.

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